2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
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Overview
Description
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations, such as those performed on closely related phenol derivatives, demonstrate the utility of these methods in understanding the interactions and reactivity of complex organic molecules. For example, the molecular structure and spectroscopic data of phenol derivatives have been obtained through DFT calculations, with investigations into vibrational spectra, molecular parameters, and intramolecular charge transfers. Such studies are crucial for elucidating the biological activity and molecular docking results of compounds (A. Viji et al., 2020).
Antimycobacterial Activity
Synthetic efforts on derivatives of phenol and pyrazole frameworks have led to the discovery of compounds with significant antimycobacterial activities. This includes the synthesis of novel compounds that target isoniazid-resistant Mycobacterium tuberculosis, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (M. A. Ali & M. Yar, 2007).
Crystal Structure Analysis
The crystal structure analysis of substituted pyrazolines and other related compounds provides insights into the structural basis of their reactivity and potential applications. These studies reveal the conformational preferences and intermolecular interactions, such as C-H...pi and C-Cl...pi contacts, that could influence the chemical behavior and application of similar compounds in material science and molecular engineering (D. Chopra et al., 2007).
Synthesis and Application in Organic Chemistry
Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using fluoroacrylic building blocks demonstrates the versatility of fluoro-substituted compounds in organic synthesis. These compounds' reactivity and the conditions employed can lead to diverse products, showcasing the broad applicability of fluoro-substituted phenols and pyrazoles in the synthesis of heterocyclic compounds (G. Shi et al., 1996).
Safety And Hazards
properties
CAS RN |
379266-50-9 |
---|---|
Product Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol |
Molecular Formula |
C26H21FN4O3 |
Molecular Weight |
456.477 |
IUPAC Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
InChI |
InChI=1S/C26H21FN4O3/c1-17-26(34-24-10-6-5-9-22(24)27)25(30-29-17)21-12-11-20(13-23(21)32)33-16-18-14-28-31(15-18)19-7-3-2-4-8-19/h2-15,32H,16H2,1H3,(H,29,30) |
InChI Key |
JOBLXLLJPQRWAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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